N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
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Overview
Description
N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a dioxido-thiazinan ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps:
Formation of the 2,4-difluorophenyl intermediate:
Synthesis of the 1,1-dioxido-1,2-thiazinan ring: This can be achieved by cyclization reactions involving sulfur-containing precursors and appropriate oxidizing agents to introduce the sulfone group.
Coupling of intermediates: The final step involves coupling the 2,4-difluorophenyl intermediate with the 1,1-dioxido-1,2-thiazinan ring through amide bond formation using reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the dioxido-thiazinan ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Similar structure but with chlorine atoms instead of fluorine.
N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is unique due to the presence of both difluorophenyl and dioxido-thiazinan groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-13-5-8-16(15(19)11-13)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKHPBHNJWCHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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